molecular formula C5H3I2NO B1395703 2,4-Diiodopyridin-3-OL CAS No. 750638-97-2

2,4-Diiodopyridin-3-OL

Cat. No. B1395703
M. Wt: 346.89 g/mol
InChI Key: NQKOVVMEBKTMOI-UHFFFAOYSA-N
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Description

“2,4-Diiodopyridin-3-OL” is a chemical compound that belongs to the category of iodine-containing organic compounds. It has a molecular formula of C5H3I2NO and a molecular weight of 346.89 g/mol .


Molecular Structure Analysis

The molecular structure of “2,4-Diiodopyridin-3-OL” can be represented by the InChI code 1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H . This indicates that the compound contains two iodine atoms attached to the 2nd and 4th carbon atoms of the pyridinol ring.


Physical And Chemical Properties Analysis

“2,4-Diiodopyridin-3-OL” is a solid at room temperature . It has a molecular weight of 346.89 g/mol . The compound should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

    Chemical Synthesis

    • Summary of Application : 2,4-Diiodopyridin-3-ol is a chemical compound with the CAS Number: 750638-97-2 . It is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. However, the compound is typically stored in a refrigerator and shipped at room temperature .
    • Results or Outcomes : The outcomes of using 2,4-Diiodopyridin-3-ol in chemical synthesis would vary greatly depending on the specific reaction or process it is used in .

    Reactions with Pentafluoro- and Pentachloropyridines

    • Summary of Application : Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .
    • Methods of Application : The specific methods of application or experimental procedures would involve reacting pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol .
    • Results or Outcomes : The structures of compounds were confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

Safety And Hazards

“2,4-Diiodopyridin-3-OL” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,4-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKOVVMEBKTMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698169
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodopyridin-3-OL

CAS RN

750638-97-2
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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